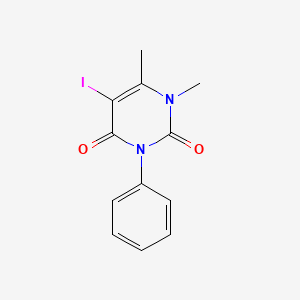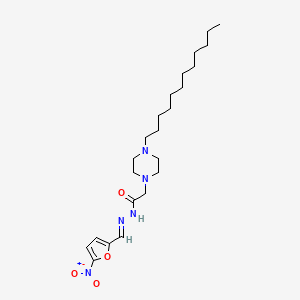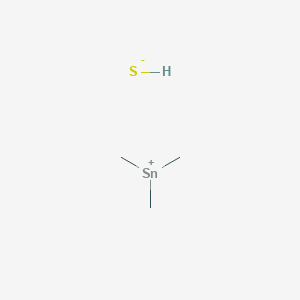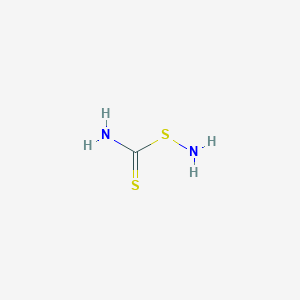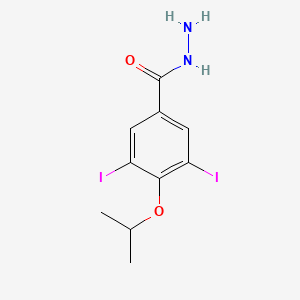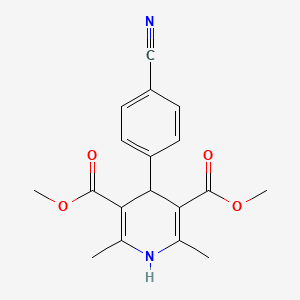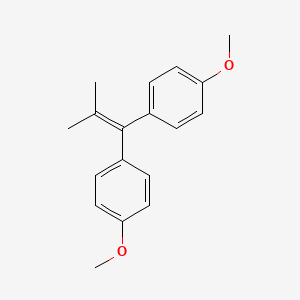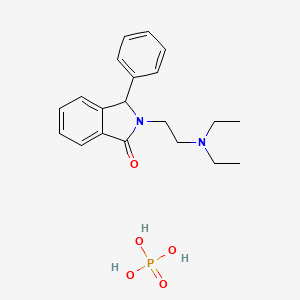![molecular formula C11H10N4O3 B14694040 3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole CAS No. 30081-90-4](/img/structure/B14694040.png)
3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole derivatives, including 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]-, can be synthesized through various methods. One common approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles in good yields . Additionally, the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization provides a series of isoxazoles .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloadditions, such as the reaction of copper (I) acetylides with azides and nitrile oxides to form 3,4-disubstituted isoxazoles .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents, depending on the specific reaction.
Major Products: The major products formed from the reactions of isoxazole derivatives include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- has significant applications in scientific research. In medicinal chemistry, isoxazole derivatives are explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows for the development of new drugs with diverse therapeutic activities.
In materials science, isoxazole derivatives are used in the synthesis of advanced materials with specific properties, such as photo-cross-linkers for photoaffinity labeling and chemoproteomic studies .
Mechanism of Action
The mechanism of action of isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . The specific pathways and targets depend on the particular application and the functional groups present on the isoxazole ring.
Comparison with Similar Compounds
Similar Compounds: Isoxazole derivatives are structurally related to other five-membered heterocycles, such as oxazole, pyrrole, and furan . These compounds share similar ring structures but differ in the arrangement of heteroatoms.
Uniqueness: Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, this compound exhibits enhanced stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
30081-90-4 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C11H10N4O3/c1-7-11(8(2)18-14-7)13-12-9-5-3-4-6-10(9)15(16)17/h3-6H,1-2H3 |
InChI Key |
CGLQEIVUHVTQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
